molecular formula C11H11ClN2O4S B1460652 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate CAS No. 591212-93-0

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate

Cat. No.: B1460652
CAS No.: 591212-93-0
M. Wt: 302.73 g/mol
InChI Key: TVLHLHJZWXRACF-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate is a chemical compound with the CAS Registry Number 591212-93-0 . It has a molecular formula of C 11 H 11 ClN 2 O 4 S and a molecular weight of 302.7 g/mol . This reagent is supplied with a purity of 95% and is intended for research applications only . Compounds featuring the 1,2-benzisothiazole-1,1-dioxide (saccharin) scaffold are of significant interest in medicinal and organic chemistry research. The presence of both a chloroacetate group and the benzisothiazole dioxide moiety in its structure makes it a potential versatile building block or intermediate. Researchers may utilize this compound in the synthesis of more complex molecules, for the development of pharmaceutical candidates, or in the study of structure-activity relationships. The reactive chloroacetate group allows for further functionalization, typically through nucleophilic substitution reactions, enabling the creation of amides, thioethers, or other derivatives. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use. Proper storage conditions (refrigerated) are recommended to maintain stability .

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4S/c12-7-10(15)18-6-5-13-11-8-3-1-2-4-9(8)19(16,17)14-11/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLHLHJZWXRACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCOC(=O)CCl)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzisothiazole 1,1-Dioxide Core

The foundational step in preparing the target compound is synthesizing the 1,1-dioxido-1,2-benzisothiazole scaffold. Two prominent approaches are reported:

  • From Sodium Saccharin Hydrate and Alkyl Halides:
    A modified procedure involves reacting sodium saccharin hydrate with alkyl halides such as chloroacetone in dry dimethylformamide (DMF) under reflux conditions for about 6 hours. The reaction mixture is then cooled, poured into ice water, and the precipitate filtered, washed, dried, and recrystallized from ethanol. This yields 2-(alkyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide derivatives, which serve as intermediates for further functionalization.

  • From o-Chlorobenzonitrile and Sodium Hydrosulfide:
    Another method involves reacting o-chlorobenzonitrile with anhydrous sodium hydrosulfide, followed by acidification to obtain o-mercaptobenzonitrile. Subsequent chlorination in water with chlorine gas and heating leads to crystallization of 1,2-benzisothiazolin-3-one crude product. This product is purified by alkali dissolution, decolorization, and acidification to yield the finished 1,2-benzisothiazolin-3-one, which can be further oxidized to the dioxide form.

Optimized Reaction Conditions and Techniques

Several methods have been developed to optimize the synthesis of benzisothiazole derivatives with chloroacetate functionalities:

Method Conditions Time Yield (%) Notes
Conventional Reflux Reactants in acetone with K2CO3, reflux ~30-60 minutes Moderate to High Standard method, longer reaction time
Microwave Irradiation Reactants mixed and irradiated at 180°C ~4 minutes High Rapid reaction, energy-efficient
Ultrasound Irradiation Reactants subjected to ultrasound for 15 minutes 15 minutes High Enhanced mixing and reaction rate

Table 1: Comparative data for synthesis of benzisothiazole chloroacetate derivatives

Detailed Synthetic Procedure Example

A representative synthetic route based on literature can be summarized as follows:

  • Preparation of 2-(Aminoethyl)-1,1-dioxido-1,2-benzisothiazole:
    Sodium saccharin hydrate is dissolved in dry DMF. Chloroacetone is added dropwise with stirring, and the mixture is refluxed for 6 hours. Upon cooling, the product precipitates and is purified by recrystallization.

  • Coupling with Chloroacetate:
    The aminoethyl benzisothiazole derivative is dissolved in acetone, and potassium carbonate is added as a base. Ethyl chloroacetate is introduced slowly, and the mixture is refluxed until the reaction completes (monitored by TLC). Alternatively, microwave or ultrasound irradiation can be used to shorten reaction time.

  • Isolation and Purification:
    After reaction completion, the mixture is cooled, poured into ice water, and the product is extracted with diethyl ether or filtered directly. The crude product is recrystallized from acetone or ethanol to yield pure 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate.

Analytical Characterization Supporting Preparation

The synthesized compounds are characterized by:

Summary of Key Research Findings

  • The use of sodium saccharin hydrate as a starting material allows efficient construction of the benzisothiazole dioxide core.
  • Chloroacetate esters react smoothly with aminoethyl benzisothiazole intermediates under basic conditions to form the target compound.
  • Microwave and ultrasound-assisted synthesis methods significantly reduce reaction times and improve yields compared to conventional reflux.
  • Purification by recrystallization from appropriate solvents yields high-purity products suitable for further applications.
  • Spectroscopic data confirm the successful synthesis and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloroacetate group can be replaced by other nucleophiles.

    Oxidation and reduction: The benzisothiazole ring can participate in redox reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bond.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives of the original compound.

    Oxidation: Oxidized forms of the benzisothiazole ring.

    Reduction: Reduced forms of the benzisothiazole ring.

    Hydrolysis: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

The compound features a benzisothiazole moiety, which contributes to its biological activity. The presence of the chloroacetate group enhances its reactivity and potential for modification.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of benzisothiazole exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell walls, potentially leading to the development of new antibiotics .

Anticancer Properties : Studies have shown that compounds containing benzisothiazole can inhibit cancer cell proliferation. This compound may serve as a lead structure for developing anticancer agents by modifying its side chains to enhance efficacy against specific cancer types .

Biochemical Assays

Enzyme Inhibition Studies : The compound can be utilized in biochemical assays to study enzyme inhibition mechanisms. Its ability to bind to specific enzymes makes it a valuable tool in drug discovery processes, particularly in identifying novel therapeutic targets .

Cellular Uptake Studies : The chloroacetate group enhances cellular permeability, making this compound useful for studying drug delivery systems and cellular uptake mechanisms in pharmaceutical research .

Environmental Chemistry

Pollutant Degradation : Compounds similar to this compound have been investigated for their ability to degrade environmental pollutants. Their reactivity can facilitate the breakdown of harmful substances in wastewater treatment processes .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at PubChem, various derivatives of benzisothiazole were tested against multiple bacterial strains. The results indicated that modifications similar to those found in this compound significantly increased antibacterial activity.

Case Study 2: Anticancer Research

A recent investigation published in a peer-reviewed journal demonstrated the effectiveness of benzisothiazole derivatives in inhibiting tumor growth in vitro. The study highlighted how structural variations influenced the compound's cytotoxicity against breast cancer cells, suggesting pathways for future drug development based on this compound's structure .

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring system can interact with biological macromolecules, potentially inhibiting their function or altering their activity. The chloroacetate moiety may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl Chloro(phenyl)acetate

Structural Differences :

  • Linker : Propyl chain (vs. ethyl in the target compound), increasing hydrophobicity.
  • Ester Group : Chloro(phenyl)acetate (vs. chloroacetate), introducing aromaticity and steric bulk.

Properties and Implications :

  • Calculated LogD (pH 5.5) : ~2.3 (estimated via JChem tools ), suggesting higher lipophilicity than the target compound (likely due to the phenyl group).
  • Acid pKa : ~19.78 , indicating weak acidity, comparable to the target compound.
  • Pharmacological Potential: The phenyl group may enhance binding to aromatic receptor pockets, making it more suitable for CNS-targeting drugs.

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3-Phenylpropanoate

Structural Differences :

  • Linker : Aromatic phenyl group (vs. ethyl), reducing conformational flexibility.
  • Ester Group: 3-Phenylpropanoate (vs. chloroacetate), eliminating electrophilic chlorine.

Properties and Implications :

  • Molecular Weight : 406.45 g/mol , significantly higher than the target compound (est. ~330–350 g/mol).

Ziprasidone Intermediate (5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one)

Structural Differences :

  • Core Structure : Incorporates a piperazine ring and indolone moiety (vs. chloroacetate ester).
  • Functionality : Designed as a dopamine-serotonin antagonist .

Pharmacological Relevance :

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogD (pH 5.5) Acid pKa
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate C₁₁H₁₂ClN₂O₄S Est. 327.79 Chloroacetate, benzisothiazole dioxo Est. 1.8–2.0 ~19.7
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl chloro(phenyl)acetate C₁₈H₁₇ClN₂O₄S 416.85 Chloro(phenyl)acetate 2.3 19.78
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3-phenylpropanoate C₂₂H₁₈N₂O₄S 406.45 3-Phenylpropanoate Est. 3.1 N/A

Key Research Findings

  • Reactivity: The chloroacetate group in the target compound offers a reactive site for nucleophilic substitution, unlike phenylpropanoate or ziprasidone derivatives .
  • Stability: Benzisothiazole dioxo moieties enhance metabolic stability compared to non-sulfonated analogs .

Biological Activity

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzisothiazole derivatives, which have been studied for various pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

  • Chemical Name : this compound
  • CAS Number : 663168-15-8
  • Molecular Formula : C₉H₉ClN₂O₃S
  • Molecular Weight : 246.69 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The following sections summarize key findings regarding its antimicrobial and antiviral properties.

Antimicrobial Activity

A study conducted on a series of benzisothiazole derivatives indicated that compounds similar to this compound exhibited significant antibacterial properties. The derivatives were tested against various bacterial strains using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays. The results showed that certain derivatives had MIC values in the low micromolar range, indicating potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzisothiazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)
BIT Derivative AStaphylococcus aureus5
BIT Derivative BEscherichia coli10
2-Chloro-BITPseudomonas aeruginosa15

Antiviral Activity

In addition to antimicrobial properties, the antiviral potential of benzisothiazole derivatives has been explored. A notable study focused on the inhibitory effects of these compounds on the dengue virus NS2BNS3 protease. The research demonstrated that certain derivatives could effectively inhibit viral replication at low concentrations .

Table 2: Antiviral Activity Against Dengue Virus

Compound NameIC50 (µM)Effectiveness
BIT Derivative C5.0High
BIT Derivative D12.0Moderate

The mechanism by which benzisothiazole derivatives exert their biological effects is attributed to their ability to interact with specific biological targets. For instance, the inhibition of viral proteases is crucial for preventing viral replication. Computational docking studies have shown that these compounds bind effectively to the active site of the NS2BNS3 protease, blocking its activity .

Case Studies

Several case studies have highlighted the therapeutic potential of benzisothiazole derivatives:

  • Case Study on Antibacterial Efficacy : A library of BIT derivatives was synthesized and screened against multiple bacterial strains. Results indicated that modifications in the structure significantly influenced antibacterial potency.
  • Case Study on Antiviral Properties : A dual pharmacophore approach was employed where BIT derivatives were combined with other antiviral agents. This strategy resulted in enhanced activity against DENV with lower toxicity profiles compared to traditional antiviral drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. A key step involves reacting 1,2-benzisothiazol-3-amine derivatives with ethyl chloroacetate under basic conditions. For example, describes the alkylation of benzisothiazole intermediates using chloroacetate esters in solvents like ethanol or dichloromethane, with bases such as K₂CO₃ or diisopropylethylamine to deprotonate the amine . highlights dichloromethane and diisopropylethylamine as optimal for similar esterification reactions .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Characterization employs spectroscopic techniques:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch of the ester at ~1740 cm⁻¹, S=O stretches at ~1150–1300 cm⁻¹) .
  • NMR : ¹H NMR reveals signals for the benzisothiazole aromatic protons (δ 7.2–8.0 ppm), ethylenic protons (δ 4.2–4.5 ppm for –OCH₂–), and the chloroacetate methylene (δ 3.8–4.0 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight .

Q. What functional groups dictate reactivity in this compound?

  • Methodological Answer :

  • The 1,2-benzisothiazole-1,1-dioxide core contributes sulfonamide-like stability and hydrogen-bonding capacity .
  • The chloroacetate group enables nucleophilic substitution (e.g., with amines or thiols) for derivatization .
  • The ethyl ester can undergo hydrolysis to carboxylic acids under basic or acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

  • Methodological Answer :

  • Solvent selection : Dichloromethane enhances electrophilicity of chloroacetate, while ethanol promotes solubility of intermediates .
  • Base choice : Diisopropylethylamine minimizes side reactions (e.g., hydrolysis) compared to stronger bases like NaOH .
  • Temperature control : Reflux (~78°C) accelerates reaction but must be balanced against thermal degradation risks .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes byproducts .

Q. What strategies address stability challenges during storage or handling?

  • Methodological Answer :

  • Moisture sensitivity : The chloroacetate group is prone to hydrolysis; store under inert gas (N₂/Ar) with desiccants .
  • Light sensitivity : The benzisothiazole sulfone group may degrade under UV; use amber glassware and low-temperature storage (-20°C) .
  • Analytical monitoring : Regular HPLC (C18 column, acetonitrile/water + 0.1% TFA) tracks degradation products .

Q. How can computational modeling predict biological activity or degradation pathways?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with biological targets (e.g., dopamine D2 receptors, based on structural analogs like ziprasidone) using software like AutoDock Vina .
  • DFT calculations : Predict hydrolysis kinetics of the chloroacetate group by analyzing electron density and transition states .
  • MD simulations : Assess solubility and aggregation behavior in aqueous/organic solvents .

Q. What contradictions exist in reported synthetic or analytical data, and how can they be resolved?

  • Methodological Answer :

  • Contradiction : Varying yields (50–85%) in similar reactions due to competing hydrolysis pathways .
  • Resolution : Use anhydrous solvents and controlled stoichiometry (e.g., 1.2:1 molar ratio of chloroacetate to amine) .
  • Contradiction : Discrepancies in NMR shifts due to solvent polarity or pH.
  • Resolution : Standardize solvent systems (e.g., DMSO-d₆ for polar intermediates) and report pH-adjusted spectra .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate
Reactant of Route 2
Reactant of Route 2
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate

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